5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)12-10(13(16)17)11(15-18-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAMSFDMBYTIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858490-11-6 | |
| Record name | 5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of an oxidizing agent to yield the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications of 5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid
This compound is an organic compound with an isoxazole ring substituted with a tert-butyl group at the 5-position, a phenyl group at the 3-position, and a carboxylic acid group at the 4-position. This compound has applications in diverse areas of scientific research, including chemistry, biology, medicine, and industry. Its unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method involves the reaction of tert-butyl acetoacetate with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of an oxidizing agent to yield the isoxazole ring.
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation can form corresponding oxides, while reduction reactions can yield alcohol derivatives. Electrophilic and nucleophilic substitution reactions can introduce different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents such as lithium aluminum hydride or sodium borohydride are used. Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions for substitution reactions.
Biology
This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. The tert-butyl group has been implicated in various biosynthetic and biodegradation pathways.
Medicine
This compound is explored as a potential therapeutic agent due to its unique structural features. The tert-butyl group is known to influence the pharmacokinetics of various compounds. Its potential therapeutic applications have garnered attention in various biological studies.
Industry
This compound is utilized in the development of new materials and chemical processes. Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Mechanism of Action
The mechanism of action of 5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural and Molecular Properties of Analogous Compounds
*Similarity scores derived from structural alignment algorithms (0–1 scale) .
Key Observations:
Substituent Position and Bulkiness :
- The tert-butyl group at position 5 (main compound) introduces significant steric hindrance compared to methyl (259.30 g/mol, ) or hydrogen (189.17 g/mol, ). This bulkiness may reduce enzymatic degradation in biological systems.
- In 5-(4-(tert-butyl)phenyl)isoxazole-3-carboxylic acid, the tert-butyl is on the phenyl ring, altering electronic effects while maintaining similar molecular weight (245.27 vs. 245.27 g/mol) .
Functional Group Variations: Ester derivatives (e.g., ethyl or tert-butyl esters) exhibit lower acidity and higher lipophilicity than carboxylic acids. Trifluoromethyl groups (e.g., in Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate) enhance electron-withdrawing effects, which could stabilize the isoxazole ring during electrophilic substitutions .
Core Heterocycle Differences :
Physicochemical and Economic Data
Table 2: Pricing and Availability (CymitQuimica, 2025)
| Compound Name | Quantity | Price (€) |
|---|---|---|
| This compound | 50 mg | 529.00 |
| 500 mg | 1,440.00 | |
| 4-Methyl-2-(2-phenylethyl)pentanoic acid | 1 g | 1,250.00 |
The higher cost of the main compound compared to non-isoxazole analogs reflects synthetic complexity and demand in niche applications.
Biological Activity
5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid, a compound notable for its structural features, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound consists of a tert-butyl group, a phenyl ring, and an isoxazole moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : It exhibits affinity for various receptors, modulating signaling pathways that are crucial for cellular responses.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has demonstrated efficacy in inhibiting tumor growth in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| H146 (small-cell lung cancer) | 22 | Induction of apoptosis via Bcl-2 inhibition |
| MDA-MB-231 (breast cancer) | 18 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in experimental models.
Case Studies
- Study on Cardiac Function : A study demonstrated that this compound improved cardiac function in models of myocardial infarction by inhibiting protein-protein interactions between GATA4 and NKX2-5, which are critical for cardiac hypertrophy .
- Tumor Regression in Animal Models : In vivo studies using SCID mice showed that administration of the compound led to significant tumor regression in xenograft models, highlighting its potential as a therapeutic agent against aggressive cancers .
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of this compound. Modifications to the isoxazole ring and carboxylic acid group have been linked to enhanced biological activity. For example:
- Substituting different alkyl groups on the isoxazole ring has resulted in variations in potency against cancer cells.
- The introduction of halogen atoms has been shown to improve binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for obtaining 5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid with high purity?
- Methodology : Begin with a cyclocondensation reaction between a β-keto ester derivative and hydroxylamine hydrochloride under acidic conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove byproducts like unreacted phenylacetonitrile . Final recrystallization using ethanol/water mixtures improves purity (>98%) .
- Key Data : Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for β-keto ester to hydroxylamine) and reaction times (12–16 hours at 80°C) .
Q. How should researchers characterize this compound’s structural integrity?
- Methodology : Use X-ray crystallography (as demonstrated for the analog 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid) to confirm stereochemistry and bond angles . Complement with NMR spectroscopy :
- ¹H NMR : Look for isoxazole proton signals at δ 6.3–6.5 ppm and tert-butyl protons at δ 1.35 ppm .
- ¹³C NMR : The carboxylic acid carbon appears at ~170 ppm, while the isoxazole ring carbons resonate between 95–110 ppm .
Q. What safety protocols are essential during experimental handling?
- Guidelines :
- Inhalation : Use fume hoods with >100 ft/min airflow; monitor for respiratory irritation .
- Skin Contact : Wear nitrile gloves (tested for chemical permeation resistance) and lab coats. Immediate washing with pH-neutral soap is mandatory .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .
Advanced Research Questions
Q. How can computational modeling elucidate substituent effects on the compound’s reactivity?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing/donating effects of the tert-butyl and phenyl groups. Compare HOMO-LUMO gaps to predict sites for electrophilic substitution .
- Case Study : For the analog 4-phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid, DFT revealed that electron-deficient aromatic rings enhance electrophilic carboxylation at the 4-position .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Approach :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent DMSO concentration). For example, bioactivity discrepancies in isoxazole derivatives correlate with DMSO concentrations >0.1%, which induce cytotoxicity .
- Dose-Response Validation : Re-evaluate IC₅₀ values using standardized protocols (e.g., NIH/3T3 fibroblast assays with 72-hour exposure) .
Q. How can advanced spectroscopic techniques clarify degradation pathways under varying pH conditions?
- Methodology :
- LC-MS/MS : Monitor degradation products in buffered solutions (pH 2–12). For instance, acidic conditions (pH 2) promote hydrolysis of the isoxazole ring, yielding phenylacetamide intermediates .
- Stability Studies : Use Arrhenius plots to predict shelf-life; activation energy (Eₐ) for degradation in aqueous solutions is ~45 kJ/mol .
Q. What role does crystal packing play in the compound’s solubility and bioavailability?
- Structural Insights : X-ray data for analogs (e.g., 4-tert-butyl-1,3-thiazole-2-carboxylic acid) show that tert-butyl groups create hydrophobic cavities, reducing aqueous solubility. Co-crystallization with cyclodextrins improves dissolution rates by 300% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
